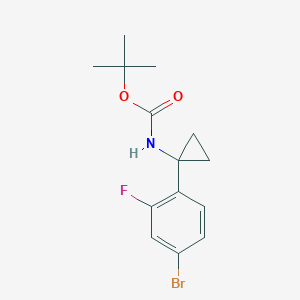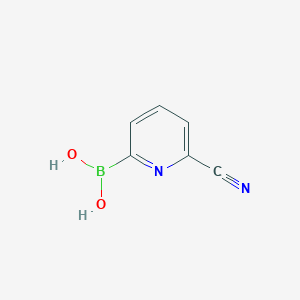![molecular formula C14H11ClFN3 B6593843 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 842112-54-3](/img/structure/B6593843.png)
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
描述
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and is substituted with a chloro group, a fluorophenyl group, and two methyl groups.
作用机制
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its target protein kinases, such as cdk2, by binding to the atp-binding pocket, thereby inhibiting the kinase’s activity . This interaction can lead to changes in the phosphorylation status of downstream proteins, affecting various cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds . Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase. This can have downstream effects on DNA replication and cell division.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell cycle progression due to CDK2 inhibition . This could potentially lead to a decrease in cell proliferation, particularly in cancer cells that rely on rapid cell division.
生化分析
Biochemical Properties
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular functions . Additionally, this compound has been found to bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing them from catalyzing their respective biochemical reactions . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes . These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many drugs . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of certain metabolites within the cell, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to proteins that facilitate its distribution to different cellular compartments . This distribution is essential for the compound to exert its biological effects effectively.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended site of action . The presence of this compound in these compartments allows it to interact with its target biomolecules and exert its biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
科学研究应用
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: As a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: As a probe for studying biological processes and interactions at the molecular level.
相似化合物的比较
Similar Compounds
- 7-Chloro-3-(4-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-3-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-3-(4-phenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets compared to its analogs. This makes it a valuable compound for the development of new drugs and materials .
属性
IUPAC Name |
7-chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3/c1-8-7-12(15)19-14(17-8)13(9(2)18-19)10-3-5-11(16)6-4-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPWWNIMFWGYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168506 | |
| Record name | 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842112-54-3 | |
| Record name | 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842112-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


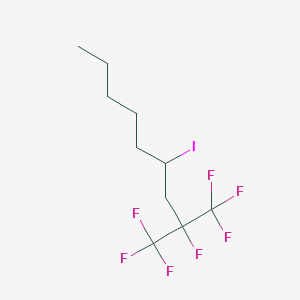
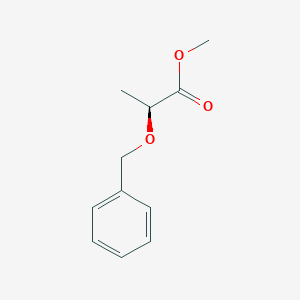
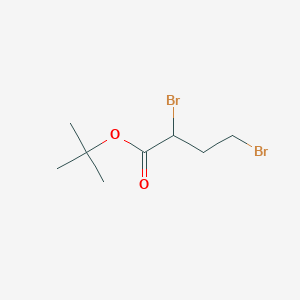
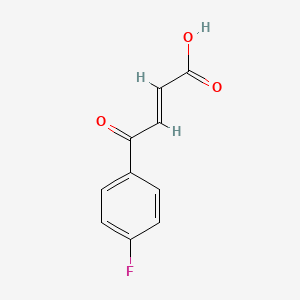
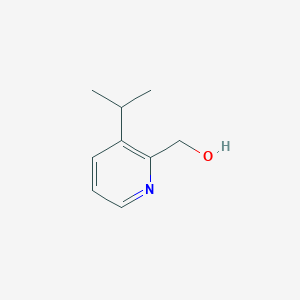
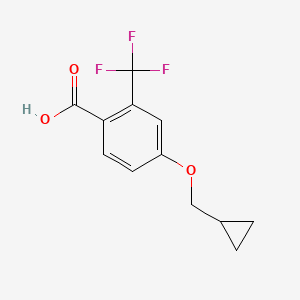
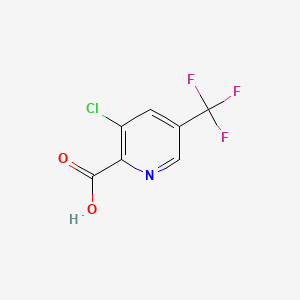
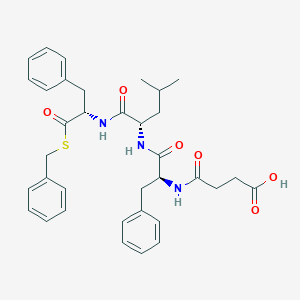
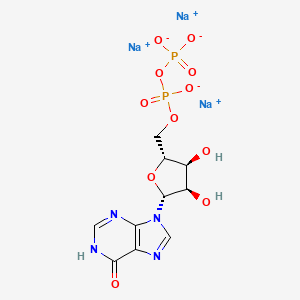

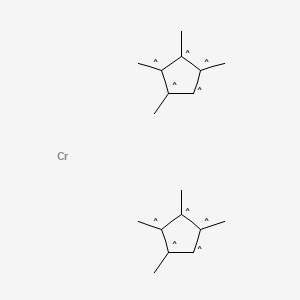
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)
